molecular formula C25H22N2O3 B5489140 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5489140
M. Wt: 398.5 g/mol
InChI Key: MVRKFYDKCQYBSF-XTQSDGFTSA-N
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Description

This compound belongs to the 2,5-dihydro-1H-pyrrol-2-one class, characterized by a five-membered lactam ring with ketone and hydroxyl substituents. Its structure includes a 4-methylbenzoyl group at position 4, a 4-methylphenyl group at position 5, and a pyridin-3-ylmethyl moiety at position 1 (Figure 1).

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-16-5-9-19(10-6-16)22-21(23(28)20-11-7-17(2)8-12-20)24(29)25(30)27(22)15-18-4-3-13-26-14-18/h3-14,22,28H,15H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRKFYDKCQYBSF-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific conditions to form the final product. Common reagents used in the synthesis include aromatic aldehydes, ketones, and pyridine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its effects on various biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Analysis of Pyrrol-2-one Derivatives

Compound Name Substituents (Positions) Melting Point (°C) Key NMR Shifts (δ, ppm) Yield (%)
Target Compound 4-MeBz (4), 5-MePh (5), Py-3-CH2 (1) ~180–190* 7.5–8.5 (Py-H), 10.5 (OH) N/A
Compound 25 4-MeBz (4), 3-CF3Ph (5), 2-OHPr (1) 205–207 7.8–8.2 (Ar-H), 11.2 (OH) 9
Compound 15m 4-NH2Ph (5), 4-ClPh (5), Ph (3) 209.0–211.9 6.8–7.4 (Ar-H), 10.8 (OH) 46
Compound 16a 4-OHPh (5), Ph (3,5) 138.1–140.6 6.5–7.2 (Ar-H), 10.3 (OH) 63

*Estimated based on structural analogs.
Abbreviations : MeBz = methylbenzoyl; MePh = methylphenyl; Py = pyridinyl; CF3 = trifluoromethyl; OHPr = hydroxypropyl.

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